CID 12656844
Overview
Description
The compound with the identifier “CID 12656844” is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 12656844 involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CID 12656844 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 12656844 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 12656844 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CID 12656844 include:
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific interactions with molecular targets. This uniqueness makes it a valuable compound for research and application in various fields.
Properties
InChI |
InChI=1S/C11H25Si/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMJFZNRKWELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30780085 | |
Record name | Methyl(dipentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30780085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-48-5 | |
Record name | Methyl(dipentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30780085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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